molecular formula C19H13FN4O2 B3014941 1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1113122-92-1

1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No.: B3014941
CAS No.: 1113122-92-1
M. Wt: 348.337
InChI Key: XSLNWCQPDABYOB-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the pyridazinone moiety: This step might involve the reaction of the oxadiazole intermediate with a suitable pyridazine derivative under specific conditions, such as heating in the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one: can be compared with other pyridazinone derivatives and oxadiazole-containing compounds.

    Similar compounds: 1-(3-chlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one, 1-(3-fluorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the oxadiazole ring can impart unique properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2/c1-12-5-7-13(8-6-12)18-21-19(26-23-18)17-16(25)9-10-24(22-17)15-4-2-3-14(20)11-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLNWCQPDABYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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